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molecular formula C8H13NO2 B8743456 ethyl 1,2,3,6-tetrahydropyridine-4-carboxylate

ethyl 1,2,3,6-tetrahydropyridine-4-carboxylate

Cat. No. B8743456
M. Wt: 155.19 g/mol
InChI Key: FPEIVGDNZSPJED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07348343B2

Procedure details

1-(1-Chloroethyl) 4-ethyl 3,6-dihydro-1,4(2H)-pyridinedicarboxylate (61.8 g, 236 mmol) in methanol (500 mL) was heated at reflux for 30 minutes. The mixture was allowed to cool to room temperature and concentrated to provide the title compound. 1H NMR (300 MHz, CDCl3) δ 6.86 (m, 1H), 4.22 (q, 2H), 3.85 (m, 2H), 3.34 (m, 2H), 2.75 (m, 2H), 1.30 (t, 3H).
Name
1-(1-Chloroethyl) 4-ethyl 3,6-dihydro-1,4(2H)-pyridinedicarboxylate
Quantity
61.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1(C(OC(Cl)C)=O)[CH2:6][CH:5]=[C:4]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:3][CH2:2]1>CO>[NH:1]1[CH2:2][CH:3]=[C:4]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:5][CH2:6]1

Inputs

Step One
Name
1-(1-Chloroethyl) 4-ethyl 3,6-dihydro-1,4(2H)-pyridinedicarboxylate
Quantity
61.8 g
Type
reactant
Smiles
N1(CCC(=CC1)C(=O)OCC)C(=O)OC(C)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
N1CCC(=CC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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